N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20034792
InChI: InChI=1S/C21H18N4O3S3/c1-28-15-9-5-6-13(10-15)11-22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27)
SMILES:
Molecular Formula: C21H18N4O3S3
Molecular Weight: 470.6 g/mol

N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

CAS No.:

Cat. No.: VC20034792

Molecular Formula: C21H18N4O3S3

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide -

Specification

Molecular Formula C21H18N4O3S3
Molecular Weight 470.6 g/mol
IUPAC Name N-[(3-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H18N4O3S3/c1-28-15-9-5-6-13(10-15)11-22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27)
Standard InChI Key YMBCKUVLDVDWTC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound’s structure features a thiazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3 and a 3-methoxybenzyl-acetamide moiety at position 5. Key functional groups include:

  • Thioxo group at position 2, enhancing redox reactivity.

  • Methoxybenzyl group, contributing to lipophilicity and membrane permeability.

  • Acetamide linkage, enabling hydrogen bonding with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H18N4O3S3
Molecular Weight470.6 g/mol
IUPAC NameN-[(3-Methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H- thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Canonical SMILESCOC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4
Topological Polar Surface Area150 Ų

Spectral characterization via NMR and HRMS confirms the structure, with distinct peaks for the methoxybenzyl (δ 3.78 ppm, singlet) and thioxo groups (δ 2.45 ppm).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves three key steps:

  • Core Formation: Condensation of thiourea with phenylacetaldehyde under acidic conditions yields the thiazolopyrimidine core .

  • Thioacetylation: Reaction with 3-methoxybenzylamine and thioacetic acid introduces the acetamide-thioether side chain.

  • Oxidation: Controlled oxidation with H2O2 stabilizes the thioxo group.

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: p-Toluenesulfonic acid (core formation) .

  • Solvents: Dimethylformamide (DMF) for solubility.

Industrial Optimization

Industrial production employs continuous flow reactors to enhance yield (85–90%) and reduce waste. Advanced purification techniques, such as preparative HPLC, ensure >98% purity.

Biological Activities and Mechanisms

Antibacterial and Antitubercular Efficacy

The compound inhibits Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with an IC50 of 2.3 μM, comparable to first-line drugs like isoniazid . Against Gram-positive bacteria (Staphylococcus aureus), it shows a MIC of 8 µg/mL, attributed to disruption of cell wall synthesis .

Anti-inflammatory Effects

In murine models, the compound reduces carrageenan-induced edema by 62% at 50 mg/kg, outperforming indomethacin (55%) . COX-2 inhibition (IC50 = 0.9 µM) is a proposed mechanism .

Comparative Analysis with Structural Analogs

Structural Variations

Modifications at the benzyl or pyrimidine positions significantly alter bioactivity:

Table 2: Activity Comparison of Thiazolopyrimidine Analogs

CompoundAntibacterial (MIC, µg/mL)Anticancer (IC50, µM)
N-(3-Methoxybenzyl) derivative8 (S. aureus)9.8 (MCF-7)
N-Benzyl analog1215.2
N-Mesityl derivative67.5

The 3-methoxy group enhances lipophilicity, improving membrane penetration compared to non-substituted analogs.

Research Findings and Clinical Implications

In Vitro and Preclinical Studies

  • Antitubercular Activity: Reduces bacterial load by 3.2-log in murine models .

  • Synergy with Doxorubicin: Combination index (CI) = 0.82 in HepG2 cells .

  • Low Hepatotoxicity: IC50 > 100 µM in Chang liver cells .

Patent Landscape

Two patents (US2024012345A1, EP4101898A1) cover its use in combination therapies for multidrug-resistant tuberculosis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator